molecular formula C25H23N5O2S B12775886 Bils-179BS CAS No. 193346-73-5

Bils-179BS

Cat. No.: B12775886
CAS No.: 193346-73-5
M. Wt: 457.5 g/mol
InChI Key: ADBGTTMOQLVHOF-KRWDZBQOSA-N
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Description

Bils-179BS is a synthetic compound known for its antiviral properties, particularly against herpes simplex virus. It is a phenyl thiazole derivative that has shown significant potential in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bils-179BS involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bils-179BS undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring, to produce various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Bils-179BS has a wide range of scientific research applications:

Mechanism of Action

Bils-179BS exerts its antiviral effects by inhibiting viral DNA polymerase. It competes for the pyrophosphate binding site on the enzyme, preventing the replication of viral DNA. This inhibition disrupts the viral life cycle, reducing the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug that also targets viral DNA polymerase but has a different chemical structure.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

Uniqueness

Bils-179BS is unique due to its specific structure, which allows it to inhibit viral DNA polymerase effectively. Its phenyl thiazole core differentiates it from other antiviral agents, providing a distinct mechanism of action and potentially fewer side effects .

Properties

CAS No.

193346-73-5

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-[(1S)-1-phenylethyl]pyridine-4-carboxamide

InChI

InChI=1S/C25H23N5O2S/c1-17(18-5-3-2-4-6-18)30(24(32)20-11-13-27-14-12-20)15-23(31)28-21-9-7-19(8-10-21)22-16-33-25(26)29-22/h2-14,16-17H,15H2,1H3,(H2,26,29)(H,28,31)/t17-/m0/s1

InChI Key

ADBGTTMOQLVHOF-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4

Origin of Product

United States

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